![molecular formula C6H11ClN2O3 B2487243 (3-Oxopiperazin-1-yl)acetic acid hydrochloride CAS No. 2060053-75-8](/img/structure/B2487243.png)
(3-Oxopiperazin-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxopiperazine derivatives, including (3-Oxopiperazin-1-yl)acetic acid hydrochloride, are of significant interest in medicinal chemistry due to their role as potent inhibitors in various biological activities. These compounds are explored for their potential in treating thrombotic diseases and as part of the clinical trials for new therapeutic agents (Kitamura et al., 2001).
Synthesis Analysis
The synthesis of oxopiperazine derivatives involves complex organic reactions, including the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to novel annelated 2-oxopiperazines (Svetlana et al., 2015). Additionally, the highly diastereoselective Staudinger reaction has been used to synthesize enantiopure fused oxopiperazino-β-lactams, which are closely related to the compound (Viso et al., 2006).
Molecular Structure Analysis
The molecular structure of oxopiperazine derivatives is characterized by their cyclic nature, incorporating both amide and ester functionalities, which contribute to their biological activity. The conformational analysis of beta-pseudopeptide foldamers, for example, provides insights into the structural properties that make oxopiperazine derivatives suitable for biological applications (Luppi et al., 2004).
Chemical Reactions and Properties
Oxopiperazine derivatives engage in various chemical reactions, such as the Staudinger reaction, to produce compounds with significant biological properties. The chemical versatility of these compounds is evident in their ability to undergo modifications leading to a wide range of biological activities (Viso et al., 2006).
Physical Properties Analysis
The physical properties of oxopiperazine derivatives, such as solubility and crystalline structure, are crucial for their pharmacokinetic profiles and biological efficacy. Detailed structural studies, including X-ray diffraction, offer valuable information on the solid-state properties of these compounds (Gao et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of oxopiperazine derivatives are influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds provide insights into their reactivity and potential chemical modifications for therapeutic use (Limbach et al., 2009).
Wissenschaftliche Forschungsanwendungen
1. Potential in Thrombotic Disease Treatment
A study by Kitamura et al. (2001) explored 2-oxopiperazine derivatives, particularly focusing on their impact on platelet aggregation and bleeding time. One compound, 2-[(3S)-4-[2-[(4-guanidinobenzoyl)amino]acetyl]-3-[3-[(4-guanidinobenzoyl)amino]propyl]-2-oxopiperazinyl]acetic acid, showed promising results in preventing arterial thrombus formation, suggesting potential clinical applications in thrombotic diseases.
2. Novel Synthesis Techniques
Research conducted by Svetlana et al. (2015) involved the interaction of methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, leading to the synthesis of novel methyl-1, 6-dioxo-8-((arylamino)carbonyl)-1, 3, 4, 6, 7, 8-hexahydro-2H-pyrido (1, 2-a) pyrazine-9-carboxylates, highlighting a new method for creating heterocyclic systems.
3. Development of Non-Peptide Glycoprotein IIb-IIIa Antagonists
Sugihara et al. (1998) investigated non-peptide glycoprotein IIb-IIIa antagonists that incorporate the Asp fragment and exhibit platelet aggregation inhibition. This research presents significant implications in developing treatments for arterial thrombotic diseases.
4. Pharmacodynamics and Pharmacokinetics of GPIIb/IIIa Antagonists
A study by Suzuki et al. (2002) focused on the properties of YM‐57029, a GPIIb/IIIa antagonist, and its prodrug YM128. The research demonstrated the effectiveness of these compounds in inhibiting platelet aggregation, suggesting their potential in treating thromboembolic diseases.
Eigenschaften
IUPAC Name |
2-(3-oxopiperazin-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c9-5-3-8(2-1-7-5)4-6(10)11;/h1-4H2,(H,7,9)(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMCZQKUXZUAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2060053-75-8 |
Source
|
Record name | 2-(3-oxopiperazin-1-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.